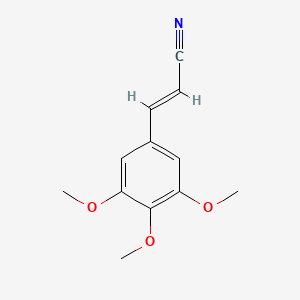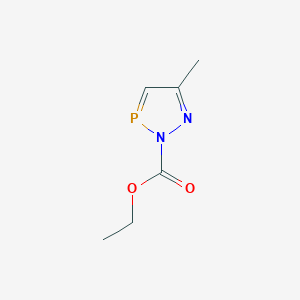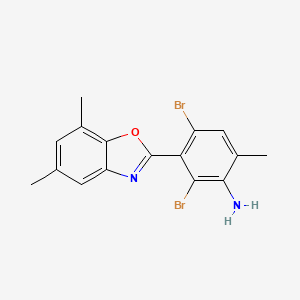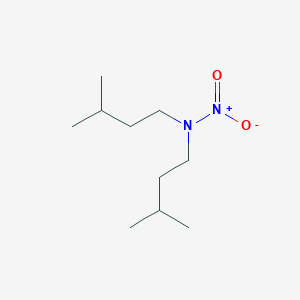
N-Nitrobis(3-methylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrobis(3-methylbutyl)amine is an organic compound with the molecular formula C10H22N2O2 It is a nitrosamine derivative, characterized by the presence of a nitroso group attached to a secondary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Nitrobis(3-methylbutyl)amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions . This method is advantageous as it avoids the use of metals and acids, making the process more environmentally friendly. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the desired nitrosamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale nitrosation of secondary amines using efficient and cost-effective nitrosating agents. The process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitrobis(3-methylbutyl)amine undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield nitro compounds, while reduction reactions yield secondary amines.
Applications De Recherche Scientifique
N-Nitrobis(3-methylbutyl)amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of N-Nitrobis(3-methylbutyl)amine involves the interaction of the nitroso group with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Nitrobis(3-methylbutyl)amine include other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share the nitroso functional group but differ in their alkyl substituents.
Uniqueness
This compound is unique due to its specific alkyl substituents, which influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other nitrosamines may not be suitable .
Propriétés
Formule moléculaire |
C10H22N2O2 |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
N,N-bis(3-methylbutyl)nitramide |
InChI |
InChI=1S/C10H22N2O2/c1-9(2)5-7-11(12(13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
QSWRAWDKYPZPPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN(CCC(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


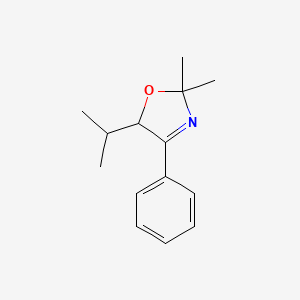

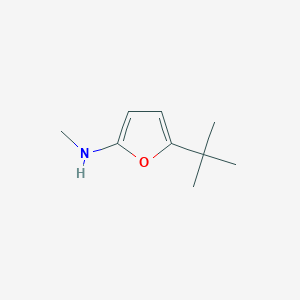

![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
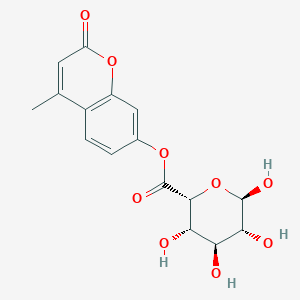
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
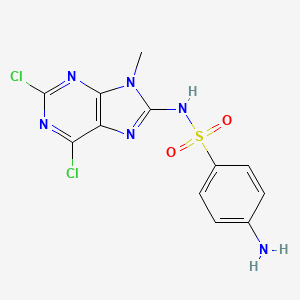
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)
![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)

